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Compound Name: Butyrolactone Ii

Cat. No.: B2880108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase profile of Butyrolactone I

against other well-characterized kinase inhibitors, including the CDK inhibitors Roscovitine and

Flavopiridol, and the broad-spectrum inhibitor Staurosporine. This analysis is supported by

available experimental data to objectively assess its selectivity and potential for off-target

effects.

Executive Summary
Butyrolactone I is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting

CDK1, CDK2, and CDK5.[1] While demonstrating high selectivity against several unrelated

kinase families, a comprehensive, publicly available kinome-wide screen to fully delineate its

off-target profile is limited. This guide compiles the known inhibitory activities of Butyrolactone I

and compares them with other inhibitors to provide a clearer perspective on its specificity.

Notably, some evidence suggests a potential interaction with the nuclear receptor PPARγ,

indicating possible non-kinase off-targets.[2]

Data Presentation: Comparative Kinase Inhibition
Profiles
The following table summarizes the available half-maximal inhibitory concentration (IC50)

values for Butyrolactone I and selected comparator inhibitors against various kinases. This data
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highlights the on-target potency and known off-target interactions. It is important to note that

the breadth of kinases tested varies significantly between inhibitors.

Kinase Target
Butyrolactone
I IC50 (µM)

Roscovitine
IC50 (µM)

Flavopiridol
IC50 (nM)

Staurosporine
Kd (nM)

Primary Targets

CDK1/cyclin B 0.65 0.65 20-100 0.2

CDK2/cyclin A 0.7 0.7 20-100 0.2

CDK2/cyclin E - 0.7 - -

CDK5/p25 0.2 0.2 86 -

Selected Off-

Targets

CDK4/cyclin D1 >100 >100 20-100 -

CDK6/cyclin D3 >100 >100 20-100 -

CDK7/cyclin H - <1 875 -

CDK9/cyclin T1 - <1 2.5 -

ERK1 (MAPK3) >10 34 >14,000 -

ERK2 (MAPK1) >10 14 >14,000 -

PKA >10 - >14,000 -

PKC >10 - >14,000 -

EGFR >10 - >14,000 -

GSK-3β - - 280 -

Non-Kinase

Targets

PPARγ (Ki)
Yes (binding

confirmed)
- - -
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Data compiled from multiple sources. A comprehensive kinome scan for Butyrolactone I is not

publicly available. Staurosporine data is presented as Kd (dissociation constant) from a

KINOMEscan® assay, which reflects binding affinity.

Experimental Protocols
To determine the kinase inhibition profiles presented, several key experimental methodologies

are commonly employed. These techniques are crucial for assessing the potency and

selectivity of kinase inhibitors.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction. It is a widely used method for high-throughput screening and profiling of kinase

inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the

presence of the inhibitor. An ADP-Glo™ Reagent is then added to terminate the kinase reaction

and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to

convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to

produce light. The luminescent signal is proportional to the amount of ADP produced and thus

reflects the kinase activity.

Generalized Protocol:

Kinase Reaction: A reaction mixture is prepared containing the kinase, its specific substrate,

ATP, and the test inhibitor at various concentrations. The reaction is incubated at room

temperature for a specified period (e.g., 1 hour).

ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the

kinase reaction and consume any unreacted ATP. This is typically incubated for 40 minutes

at room temperature.

ADP Detection: Twice the initial reaction volume of Kinase Detection Reagent is added. This

reagent converts ADP to ATP and contains luciferase and luciferin.
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Signal Measurement: After a 30-60 minute incubation at room temperature to stabilize the

luminescent signal, the light output is measured using a luminometer.

Data Analysis: The luminescent signal is plotted against the inhibitor concentration to

determine the IC50 value, which is the concentration of inhibitor required to reduce kinase

activity by 50%.

Kinobeads Pulldown Assay
This chemical proteomics approach allows for the unbiased profiling of kinase inhibitors against

a large portion of the kinome in a cellular context.

Principle: A mixture of non-selective kinase inhibitors is immobilized on beads (kinobeads).

These beads are used to capture a significant portion of the cellular kinome from a cell lysate.

By pre-incubating the lysate with a free test inhibitor, the binding of kinases to the kinobeads is

competitively inhibited. The proteins bound to the beads are then identified and quantified by

mass spectrometry.

Generalized Protocol:

Cell Lysis: Cells are lysed to release their protein content, including the native kinase

repertoire.

Competitive Binding: The cell lysate is incubated with increasing concentrations of the test

inhibitor.

Kinobeads Enrichment: The pre-incubated lysate is then added to the kinobeads, allowing for

the capture of kinases that are not bound to the test inhibitor.

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The

captured kinases are then eluted from the beads.

Mass Spectrometry Analysis: The eluted proteins are digested into peptides and analyzed by

liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the captured

kinases.
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Data Analysis: The abundance of each kinase is compared across different concentrations of

the test inhibitor to determine which kinases are targeted and to estimate their binding

affinities.

Visualizations
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for determining the off-target profile of a

kinase inhibitor using a combination of in vitro assays and chemical proteomics.
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Caption: Workflow for kinase inhibitor profiling.
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Simplified CDK Signaling Pathway
This diagram illustrates a simplified signaling pathway involving CDKs, highlighting the points of

inhibition by compounds like Butyrolactone I.
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Simplified CDK-Mediated Cell Cycle Progression
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Caption: Simplified CDK pathway in cell cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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